

# Cross-Validation of AS-85 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The designation "AS-85" is not uniquely assigned to a single compound in publicly available scientific literature. This guide therefore addresses two prominent research areas that align with this identifier: OM-85, a bacterial lysate used in immunological applications, and inhibitors of the Antigen 85 (Ag85) complex, a key enzyme in Mycobacterium tuberculosis. This document provides a comparative analysis of experimental data for both, adhering to stringent data presentation and visualization standards.

## Section 1: OM-85 for the Prevention of Recurrent Respiratory Infections

OM-85 is an oral immunostimulant composed of lyophilized bacterial lysates from eight common respiratory pathogens. It is primarily investigated for its efficacy in reducing the frequency of recurrent respiratory tract infections (RTIs), particularly in children.

### **Quantitative Data Summary**

The following tables summarize the efficacy of OM-85 in placebo-controlled clinical trials.

Table 1: Efficacy of OM-85 in Reducing Acute Respiratory Tract Infections (RTIs) in Children.



| Outcome<br>Measure                              | OM-85 Group                                           | Placebo Group | Statistical<br>Significance | Reference |
|-------------------------------------------------|-------------------------------------------------------|---------------|-----------------------------|-----------|
| Mean Number of<br>Acute RTIs (over<br>6 months) | Decreased by a<br>weighted mean<br>difference of 1.20 | -             | p < 0.05                    | [1]       |
| Percentage Difference in ARTIs                  | 35.9% reduction                                       | -             | p < 0.05                    | [2]       |
| Patients Remaining Infection-Free               | 39.5%                                                 | 16.5%         | Significant                 | [3]       |

Table 2: Efficacy of OM-85 in Reducing Wheezing Episodes in Children.

| Outcome<br>Measure                              | OM-85 Group | Placebo Group | Statistical<br>Significance | Reference |
|-------------------------------------------------|-------------|---------------|-----------------------------|-----------|
| Number of<br>Wheezing<br>Episodes (per<br>year) | 3.6 ± 1.6   | 5.8 ± 2.7     | p < 0.01                    | [1]       |

## **Experimental Protocols**

Clinical Trial Protocol for OM-85 in Pediatric Recurrent Respiratory Infections

This protocol is a generalized representation based on common methodologies from published studies.

- Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
- Participant Selection:
  - Inclusion Criteria: Children aged 6 months to 6 years with a history of recurrent respiratory tract infections (typically defined as a specific number of infections in the preceding 6-12



months).

 Exclusion Criteria: Known immunodeficiency, autoimmune diseases, chronic respiratory diseases (other than recurrent infections), and recent use of other immunostimulants.

#### Intervention:

- Treatment Group: Oral administration of one 3.5 mg capsule of OM-85 daily for 10 consecutive days of each month, for a total of 3 consecutive months.[2]
- Control Group: Oral administration of a matching placebo following the same schedule.

#### · Data Collection:

- Primary endpoints typically include the number and duration of RTIs and wheezing attacks.
- Secondary endpoints may include the use of antibiotics and corticosteroids, and the number of hospitalizations.
- Data is often collected through telephone interviews with family members at regular intervals (e.g., every 30 days).

#### Statistical Analysis:

 Comparison of the mean number of infections and other endpoints between the treatment and placebo groups using appropriate statistical tests (e.g., t-tests, Poisson regression).

## Signaling Pathway and Experimental Workflow

The immunomodulatory effects of OM-85 are primarily mediated through the activation of innate and adaptive immune responses.





Click to download full resolution via product page

OM-85 Signaling Pathway.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Expert consensus on the role of OM-85 in the management of recurrent respiratory infections: A Delphi study PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- To cite this document: BenchChem. [Cross-Validation of AS-85 Experimental Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8248211#cross-validation-of-as-85-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com